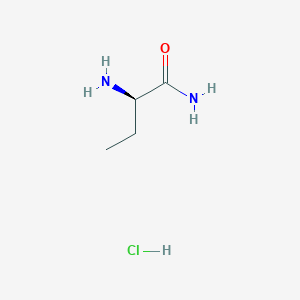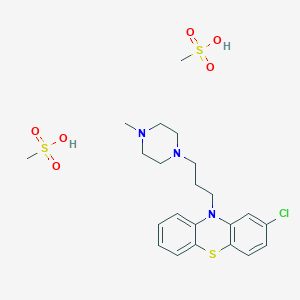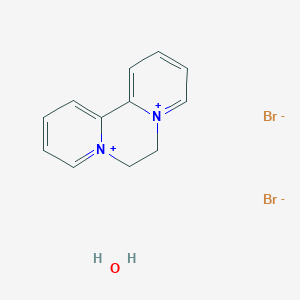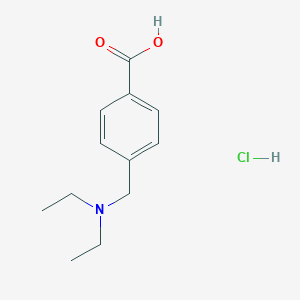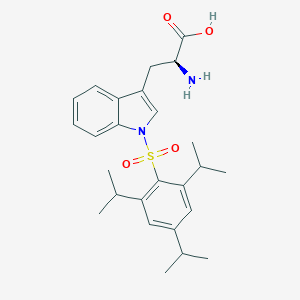
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan, also known as TP-TRP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TP-TRP is a tryptophan derivative that has a sulfonamide group attached to the phenyl ring. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan inhibits the enzyme tryptophan hydroxylase by binding to the active site of the enzyme. This binding prevents the conversion of tryptophan to 5-hydroxytryptophan, which is the first step in the biosynthesis of serotonin. The inhibition of this enzyme leads to a decrease in serotonin levels, which has been linked to various physiological and behavioral effects.
Biochemische Und Physiologische Effekte
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has been shown to have various biochemical and physiological effects in animal models. Studies have shown that N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan can decrease serotonin levels in the brain, which has been linked to decreased anxiety and depression-like behaviors. N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has several advantages for use in lab experiments. It is a potent and selective inhibitor of tryptophan hydroxylase, which makes it an ideal tool for studying the biosynthesis of serotonin. N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has some limitations, such as its poor solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan. One potential application is in the treatment of inflammatory diseases, where N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan's anti-inflammatory effects could be harnessed. Another potential application is in the study of the role of serotonin in various physiological and behavioral processes. Additionally, the synthesis of N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan analogs could lead to compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan is a compound that has shown significant potential in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an ideal tool for studying the biosynthesis of serotonin and its role in various physiological and behavioral processes. Further research on N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan and its analogs could lead to the development of new treatments for various diseases and disorders.
Synthesemethoden
The synthesis of N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with tryptophan in the presence of a base. This reaction produces N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan as a white crystalline solid with a high yield. The purity of the compound can be increased by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This inhibition leads to a decrease in serotonin levels, which has been linked to various physiological and behavioral effects.
Eigenschaften
CAS-Nummer |
108325-64-0 |
|---|---|
Produktname |
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan |
Molekularformel |
C26H34N2O4S |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C26H34N2O4S/c1-15(2)18-11-21(16(3)4)25(22(12-18)17(5)6)33(31,32)28-14-19(13-23(27)26(29)30)20-9-7-8-10-24(20)28/h7-12,14-17,23H,13,27H2,1-6H3,(H,29,30)/t23-/m0/s1 |
InChI-Schlüssel |
FNZFHZLTGGOMNK-QHCPKHFHSA-N |
Isomerische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)N)C(C)C |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)N)C(C)C |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)N)C(C)C |
Synonyme |
N(in)-TIPPST N-(2,4,6-triisopropylphenylsulfonyl)tryptophan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



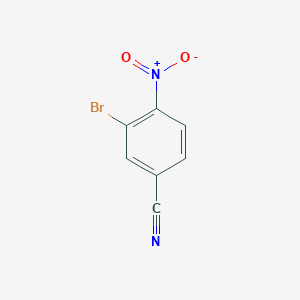
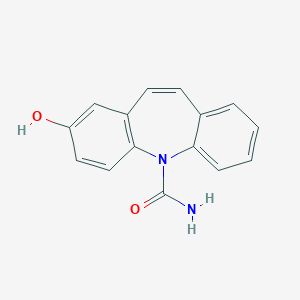
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
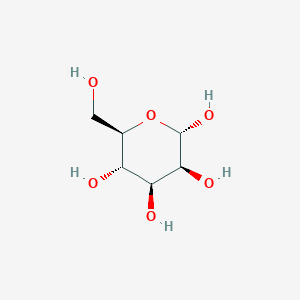
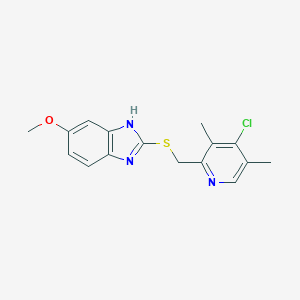
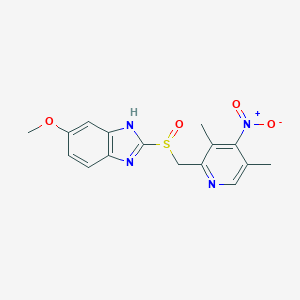
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
